molecular formula C5H10N2O6P2S B10838909 [2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid

[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid

Cat. No.: B10838909
M. Wt: 288.16 g/mol
InChI Key: KVMQBCIVXMEYRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid: can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The bisphosphonic acid groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the bisphosphonic acid moiety.

Mechanism of Action

The mechanism of action of [2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, making it a useful ligand in coordination chemistry . The bisphosphonic acid groups can bind to hydroxyapatite in bone, inhibiting bone resorption by osteoclasts . This dual functionality makes the compound versatile in both biological and chemical applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C5H10N2O6P2S

Molecular Weight

288.16 g/mol

IUPAC Name

[2-(1H-imidazol-2-ylsulfanyl)-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C5H10N2O6P2S/c8-14(9,10)4(15(11,12)13)3-16-5-6-1-2-7-5/h1-2,4H,3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13)

InChI Key

KVMQBCIVXMEYRO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)SCC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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